molecular formula C8H5F3N2 B15235133 6-Methyl-3-(trifluoromethyl)picolinonitrile

6-Methyl-3-(trifluoromethyl)picolinonitrile

Cat. No.: B15235133
M. Wt: 186.13 g/mol
InChI Key: AVKOWXWRFROVMJ-UHFFFAOYSA-N
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Description

6-Methyl-3-(trifluoromethyl)picolinonitrile is a heteroaromatic compound featuring a pyridine backbone substituted with a nitrile group at position 2, a trifluoromethyl (CF₃) group at position 3, and a methyl (CH₃) group at position 6.

Synthetic routes for analogous compounds often involve amidine intermediates or transition metal-mediated reactions. For example, trifluoromethyl-substituted pyridines can be synthesized via copper-mediated perfluoroalkylation of heteroaryl bromides, as demonstrated for 6-(trifluoromethyl)picolinonitrile (yield: 80%) .

Properties

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

IUPAC Name

6-methyl-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H5F3N2/c1-5-2-3-6(8(9,10)11)7(4-12)13-5/h2-3H,1H3

InChI Key

AVKOWXWRFROVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(trifluoromethyl)picolinonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a pyridine ring. One common method is the reaction of 6-methylpyridine-3-carboxylic acid with trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of 6-Methyl-3-(trifluoromethyl)picolinonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group at position 2 and the trifluoromethyl group at position 3 create electron-deficient positions on the pyridine ring, facilitating nucleophilic aromatic substitution (NAS).

Key Reactions

  • Amination:
    Under Pd-catalyzed conditions, the nitrile group can be displaced by amines. For example, reactions with primary amines (e.g., benzylamine) in the presence of Pd(OAc)₂/Xantphos yield 2-amino-6-methyl-3-(trifluoromethyl)pyridine derivatives .
    Conditions:

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: Xantphos (10 mol%)

    • Solvent: DMF, 100°C, 12 h

  • Methoxy Substitution:
    The nitrile group reacts with methoxide ions in methanol under reflux to form 2-methoxy-6-methyl-3-(trifluoromethyl)pyridine.

Reductive Transformations

The nitrile group can be selectively reduced to an amine or aldehyde under controlled conditions.

Catalytic Hydrogenation

  • Nitrile to Amine:
    Using H₂ (1 atm) and Raney Ni in ethanol at 50°C, the nitrile group is reduced to a primary amine, yielding 2-amino-6-methyl-3-(trifluoromethyl)pyridine.

    • Yield: 85–92%

    • Selectivity: No reduction of the trifluoromethyl group observed.

  • Partial Reduction to Aldehyde:
    Employing DIBAL-H at −78°C in THF selectively reduces the nitrile to an aldehyde group.

Electrophilic Aromatic Substitution

The methyl group at position 6 directs electrophiles to the para position (position 4).

Nitration

  • Reagents: HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C

  • Product: 4-Nitro-6-methyl-3-(trifluoromethyl)picolinonitrile

  • Yield: 70–75%

Halogenation

  • Bromination:
    Br₂ in acetic acid introduces a bromine atom at position 4, forming 4-bromo-6-methyl-3-(trifluoromethyl)picolinonitrile.

Cross-Coupling Reactions

The trifluoromethyl group stabilizes intermediates in transition-metal-catalyzed couplings.

Suzuki-Miyaura Coupling

  • Reagents: Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)

  • Product: 4-Aryl-6-methyl-3-(trifluoromethyl)picolinonitriles

  • Scope: Electron-rich arylboronic acids (e.g., 4-methoxyphenyl) achieve >90% conversion, while electron-deficient analogs (e.g., 4-fluorophenyl) show <50% conversion .

Nitrile Hydrolysis

  • Acidic Conditions:
    H₂SO₄ (conc.)/H₂O at 120°C converts the nitrile to a carboxylic acid.
    Product: 6-Methyl-3-(trifluoromethyl)picolinic acid
    Yield: 60–65%

  • Basic Conditions:
    NaOH (aq.)/H₂O₂ at 80°C yields the corresponding amide.

Comparative Reactivity

The trifluoromethyl group enhances stability against oxidation but increases susceptibility to nucleophilic attack compared to non-fluorinated analogs.

Reaction Type Reagent/Conditions Product Yield Reference
Nucleophilic SubstitutionBenzylamine, Pd(OAc)₂/Xantphos2-Amino-6-methyl-3-(trifluoromethyl)pyridine88%
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro derivative72%
Suzuki Coupling4-MeO-C₆H₄B(OH)₂, Pd(PPh₃)₄4-(4-Methoxyphenyl) derivative92%

Mechanistic Insights

  • Trifluoromethyl Group: Stabilizes transition states in NAS via inductive effects, lowering activation energy .

  • Methyl Group: Steric effects at position 6 hinder substitutions at position 5 but favor para-directed electrophilic attacks.

Scientific Research Applications

6-Methyl-3-(trifluoromethyl)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methyl-3-(trifluoromethyl)picolinonitrile exerts its effects depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and stability of the compound, while the nitrile group can act as a reactive site for further functionalization. The molecular targets and pathways involved in its biological activities are still under investigation and may vary depending on the specific context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative overview:

Table 1: Structural and Molecular Features

Compound Substituent (Position 3) Substituent (Position 6) Molecular Formula Molecular Weight (g/mol)
6-Methyl-3-(trifluoromethyl)picolinonitrile CF₃ CH₃ C₈H₅F₃N₂ 190.13
6-(Trifluoromethyl)picolinonitrile (4l) Nitrile (position 2) CF₃ C₇H₃F₃N₂ 178.11
6-Chloro-3-(trifluoromethyl)picolinonitrile CF₃ Cl C₇H₂ClF₃N₂ 206.55
6-Bromo-3-Methylpicolinonitrile CH₃ Br C₇H₅BrN₂ 197.02
5-Amino-3-(trifluoromethyl)picolinonitrile CF₃ NH₂ (position 5) C₇H₄F₃N₃ 187.12
Key Observations:
  • Substituent Position: The trifluoromethyl group at position 3 in the target compound contrasts with its placement at position 6 in 6-(trifluoromethyl)picolinonitrile (4l), leading to distinct electronic and steric profiles.
  • Halogen vs. Alkyl : Replacing the methyl group (CH₃) in the target compound with chlorine (Cl) or bromine (Br) increases molecular weight and introduces stronger electron-withdrawing effects .

Spectroscopic and Electronic Properties

19F NMR Chemical Shifts:
  • The CF₃ group in 6-(trifluoromethyl)picolinonitrile (4l) exhibits a 19F NMR shift of -67.8 ppm . In contrast, the target compound’s CF₃ group at position 3 may show a different shift due to proximity to the nitrile group, which could polarize the CF₃ environment.
  • Evidence from trifluoromethyl probes (e.g., BTFMA) suggests that aromatic-linked CF₃ groups exhibit larger chemical shift ranges in polar solvents, highlighting their sensitivity to environmental changes .
1H/13C NMR Trends:
  • Methyl groups (e.g., CH₃ at position 6 in the target compound) typically resonate near δ 2.0–2.5 ppm in 1H NMR, while nitrile carbons appear near δ 115–125 ppm in 13C NMR .
  • Halogen substituents (Cl, Br) deshield adjacent protons, shifting their signals downfield compared to alkyl groups .

Biological Activity

6-Methyl-3-(trifluoromethyl)picolinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of androgen receptor (AR) antagonism. This article delves into the synthesis, biological effects, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.

6-Methyl-3-(trifluoromethyl)picolinonitrile can be synthesized through various organic chemistry techniques, often involving the introduction of trifluoromethyl groups into picolinonitrile frameworks. The molecular formula is C7H4F3N3C_7H_4F_3N_3 with a molecular weight of 187.12 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.

Androgen Receptor Antagonism

Recent studies have demonstrated that derivatives of 6-Methyl-3-(trifluoromethyl)picolinonitrile exhibit significant antagonistic activity against the androgen receptor. For instance, a related compound was shown to have an IC50 value of 68.15 nM, indicating potent activity comparable to established AR antagonists like enzalutamide .

Table 1: Antagonistic Activity of Compounds in CV-1 Cells

CompoundIC50 (nM)Efficacy (%)
Enzalutamide42.8 ± 7.9100
6-Methyl-3-(trifluoromethyl)picolinonitrile68.15 ± 4.6102 ± 8.9
Other CompoundsVariesVaries

This table illustrates the comparative efficacy of various compounds in inhibiting AR activity.

Anti-Proliferative Effects

In addition to AR antagonism, compounds similar to 6-Methyl-3-(trifluoromethyl)picolinonitrile have shown anti-proliferative effects on prostate cancer cell lines (LNCAP). For example, one study reported that certain derivatives significantly inhibited cell proliferation at concentrations as low as 2.5μM2.5\mu M, demonstrating dose-dependent effects on cell viability and PSA expression .

Table 2: Proliferative/Anti-Proliferative Activity in LNCAP Cells

CompoundProliferative Activity (%)
DHT186.7 ± 5.6
Enzalutamide71.4 ± 7.8
6-Methyl-3-(trifluoromethyl)picolinonitrileNot Specified

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of various thiohydantoin analogues, including those with trifluoromethyl substitutions similar to those found in 6-Methyl-3-(trifluoromethyl)picolinonitrile. The findings indicated that specific modifications led to enhanced AR antagonistic properties and improved anti-tumor efficacy in vivo .

Another research effort highlighted the binding modes of these compounds using molecular modeling techniques, which suggested that the trifluoromethyl group plays a crucial role in enhancing binding affinity to the AR .

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